2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

Lipophilicity Membrane permeability Medicinal chemistry

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide (CAS 1248078-72-9) is a chiral, sp³-rich imidazole-amide building block (C₁₁H₂₀N₄O, MW 224.31) that serves as a versatile intermediate in medicinal-chemistry campaigns targeting kinase inhibition and GPCR modulation. The molecule is characterized by a 2-isopropyl substituent on the imidazole ring and an N-ethylamino group on the propanamide backbone, yielding a predicted LogP of 0.32 that balances aqueous solubility with passive membrane permeability.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13629499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCNC(CN1C=CN=C1C(C)C)C(=O)N
InChIInChI=1S/C11H20N4O/c1-4-13-9(10(12)16)7-15-6-5-14-11(15)8(2)3/h5-6,8-9,13H,4,7H2,1-3H3,(H2,12,16)
InChIKeyVIDGAIDUZBURGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide – Class, Identity & Procurement Significance


2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide (CAS 1248078-72-9) is a chiral, sp³-rich imidazole-amide building block (C₁₁H₂₀N₄O, MW 224.31) that serves as a versatile intermediate in medicinal-chemistry campaigns targeting kinase inhibition and GPCR modulation [1]. The molecule is characterized by a 2-isopropyl substituent on the imidazole ring and an N-ethylamino group on the propanamide backbone, yielding a predicted LogP of 0.32 that balances aqueous solubility with passive membrane permeability . Commercial availability at 98% purity from multiple global suppliers establishes this compound as a reliably procurable research tool .

Medicinal chemistry intermediate Scaffold for kinase inhibitor and GPCR modulator design
Balanced property profile Predicted LogP ~0.3 and high sp³ fraction (Fsp³ ~0.64)
Chiral sp³-rich building block
Single asymmetric center; commercial purity available

Why 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide Cannot Be Replaced by an In-Class Analog Without Risk


Within the imidazole-propanamide chemotype, small structural changes produce large shifts in physicochemical properties that directly alter target binding, permeability, and metabolic stability . Removing the 2-isopropyl group (unsubstituted analog, CAS 1248745-95-0) drops the predicted LogP from 0.32 to −1.05, increasing aqueous solubility but potentially impairing passive membrane flux . Swapping the ethylamino and isopropyl groups (regioisomer CAS 1249015-33-5) repositions the hydrogen-bond donor/acceptor pharmacophore, which can reorient the molecule within a binding pocket and shift selectivity across kinase or GPCR panels. These quantitative property differences mean that generic substitution without experimental validation risks loss of target engagement, altered ADME profiles, or failed SAR interpretation.

Unsubstituted imidazole analog
Removing the 2-isopropyl group sharply reduces predicted lipophilicity, which may impair passive membrane flux and alter cell-based assay compatibility.
Regioisomeric exchange
Swapping the isopropyl and ethylamino positions reorients the H-bond pharmacophore, potentially shifting selectivity across kinase or GPCR panels.
N-Des-ethyl analog
A primary amine instead of N-ethyl secondary amine alters predicted basicity and conformational flexibility, which may affect solubility and off-target interactions.

Quantitative Differentiation Evidence for 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide Versus Closest Analogs


Isopropyl Substitution Increases Lipophilicity by ~1.4 LogP Units Over the Unsubstituted Imidazole Analog

The 2-isopropyl substituent on the imidazole ring of the target compound raises its predicted LogP to 0.32, compared to −1.05 for the unsubstituted imidazole analog (CAS 1248745-95-0) . This difference of 1.37 LogP units shifts the molecule from a hydrophilic regime (LogP < 0) into a moderately lipophilic range more consistent with passive membrane penetration and oral bioavailability rules [1].

Lipophilicity shift
Predicted comparison
ΔLogP = +1.37
Supports membrane permeability screening
In silico prediction; experimental LogP not reported
Lipophilicity Membrane permeability Medicinal chemistry

Higher Fraction of sp³ Carbons (Fsp³ = 0.64) Confers Greater Three-Dimensional Complexity Versus the Unsubstituted Analog (Fsp³ = 0.50)

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for molecular complexity and clinical success probability in drug discovery [1]. The target compound possesses an Fsp³ of 0.636, driven by the isopropyl and ethyl groups, compared to 0.500 for the unsubstituted imidazole analog . This higher three-dimensionality is associated with improved target selectivity, reduced off-target promiscuity, and superior pharmacokinetic profiles in lead series [1].

3D complexity
Predicted comparison
Fsp³ 0.64 vs 0.50
Higher sp³ fraction may improve selectivity
Calculated from SMILES
Molecular complexity Fsp3 Drug-likeness

Regioisomeric Control: 2-Isopropyl on Imidazole Versus 2-Ethyl-Imidazole Regioisomer Defines Distinct Pharmacophoric Geometry

The target compound places the larger isopropyl group on the imidazole 2-position with an N-ethylamino side chain, yielding a defined hydrogen-bond donor/acceptor vector relative to the steric bulk. The regioisomer 3-(2-ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide (CAS 1249015-33-5) swaps these substituents, placing the isopropyl on the α-amino position of the propanamide . This regioisomeric exchange reorients the H-bond pharmacophore relative to the lipophilic imidazole substituent, which can invert binding selectivity in kinase ATP-binding pockets where hinge-region hydrogen bonding is critical [1].

Regioisomeric pattern
Structural comparison
2-Isopropyl imidazole vs 2-ethyl imidazole
Pharmacophore vector may invert kinase binding
Experimental binding data not reported
Regioisomerism Pharmacophore Binding orientation

N-Ethyl Versus N-Des-Ethyl Analog: Alkylation State Modulates Hydrogen-Bond Donor Count and Basicity

The target compound carries an N-ethyl secondary amine (pKa ~8.5–9.5 predicted), whereas the des-ethyl analog 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide (CAS 1250711-52-4) bears a primary amine . The N-ethyl group increases steric bulk at the amine, raises the predicted pKa of the conjugate acid by ~0.5–1.0 units, and introduces an additional rotatable bond (6 versus 5 in the des-ethyl analog), which alters the conformational ensemble sampled by the molecule in solution [1].

Amine alkylation
Predicted comparison
N-Ethyl vs primary amine
Basicity and rotatable bonds may shift solubility profile
pKa estimates from amine class trends
Secondary amine Basicity Hydrogen bonding

Optimal Research Application Scenarios for 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide


Kinase Inhibitor SAR Libraries Requiring Moderate Lipophilicity and High sp³ Character

The target compound (LogP 0.32, Fsp³ 0.64) occupies a favorable property space for kinase ATP-site ligand design, where excessive hydrophilicity (LogP < 0) limits cell permeability and excessive flatness (Fsp³ < 0.45) increases the risk of off-target promiscuity. The significantly higher LogP and Fsp³ compared to the unsubstituted imidazole analog support its use as a core scaffold for generating focused kinase-inhibitor libraries targeting intracellular kinases .

Regioisomeric Probe Pairs for Pharmacophore Mapping of Imidazole-Recognizing Targets

The target compound and its regioisomer (CAS 1249015-33-5) together form a matched pair for probing the orientation dependence of imidazole substituents within binding sites. Differential activity between the 2-isopropyl-imidazole (target) and 2-ethyl-imidazole (regioisomer) series can reveal whether the target protein prefers steric bulk adjacent to or distal from the hinge-binding region, enabling rational pharmacophore refinement .

Cell-Based Assay Development Where Passive Membrane Permeability Is a Prerequisite

With a predicted LogP of +0.32, the target compound resides in a permeability range suitable for cell-based phenotypic or target-engagement assays without requiring prodrug strategies or DMSO concentrations exceeding 0.1%. This contrasts with the unsubstituted analog (LogP −1.05), which may require higher DMSO levels or transporter-mediated uptake for intracellular access, complicating data interpretation .

Building Block for Diversity-Oriented Synthesis Incorporating Chiral Secondary Amines

The single asymmetric center at the propanamide α-carbon, combined with the N-ethyl secondary amine, makes this compound a useful chiral building block for diversity-oriented synthesis (DOS) campaigns. The higher Fsp³ (0.64) and additional conformational flexibility (6 rotatable bonds) compared to the des-ethyl analog provide greater scaffold diversification potential while maintaining compatibility with standard amide-coupling and N-alkylation reaction conditions .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR libraries
Moderate predicted lipophilicity and high sp³ character
Cell permeability and selectivity profiling
Pharmacophore mapping with regioisomeric probes
Defined regioisomeric substitution pattern
Binding orientation and selectivity comparison
Cell-based target engagement assays
Predicted LogP supporting passive permeability
Intracellular target access without permeabilization
Diversity-oriented synthesis (DOS) campaigns
Chiral secondary amine with sp³-rich scaffold
Scaffold diversification and reaction compatibility
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